molecular formula C11H12F3N3O2 B15161553 N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-96-0

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B15161553
CAS No.: 652152-96-0
M. Wt: 275.23 g/mol
InChI Key: FKFVUNVXYZHLMH-UHFFFAOYSA-N
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Description

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and a methoxyimino propyl chain attached via a carboxamide linkage at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in agrochemical and pharmaceutical design to improve bioavailability and target binding .

Properties

CAS No.

652152-96-0

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

N-(3-methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H12F3N3O2/c1-19-17-5-2-4-16-10(18)8-7-15-6-3-9(8)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,16,18)

InChI Key

FKFVUNVXYZHLMH-UHFFFAOYSA-N

Canonical SMILES

CON=CCCNC(=O)C1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyridine derivatives and carboxamides, emphasizing substituent effects and biological implications.

Pyridine Derivatives with Varied Substituents

  • N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide (): This compound shares a pyridine-carboxamide core but substitutes the trifluoromethyl group with a trimethylsilyl (-Si(CH₃)₃) group. The bulky silyl group may hinder membrane permeability compared to the compact -CF₃ group in the target compound. Additionally, the methoxy group at the 2-position (vs.
  • N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide () :
    The iodine substituent at the 4-position introduces significant steric and electronic differences. Iodo groups are polarizable and may enhance halogen-bonding interactions, but they also increase molecular weight and susceptibility to metabolic dehalogenation. The trifluoromethyl group in the target compound offers superior metabolic stability and electronegativity .

Imidazo[1,2-a]pyridine Carboxamides ()

The compound (S)-6-chloro-2-ethyl-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)imidazo[1,2-a]pyridine-3-carboxamide features a fused imidazole-pyridine core. This bicyclic structure enhances planar rigidity, improving intercalation with biological targets like enzymes or DNA. However, the target compound’s simpler pyridine ring may offer synthetic accessibility and reduced off-target interactions.

Ryanodine Receptor Modulators ()

Chlorantraniliprole and cyantraniliprole, classified under M.28, are insecticides targeting ryanodine receptors. These compounds share a pyridine-carboxamide backbone with the target but differ in substituents:

  • Chlorantraniliprole: Contains a chloro-pyridinyl group and a cyano substituent, enhancing electrophilic reactivity.
  • The trifluoromethyl group is conserved, suggesting shared optimization for membrane penetration .

Furopyridine Carboxamides ()

5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide incorporates a fused furan ring. Both compounds use fluorinated groups (-CF₃ vs. -CF₂), but the difluoropropyl group in the furopyridine may offer distinct pharmacokinetic profiles .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Potential Advantages Limitations Reference
Target Compound Pyridine-carboxamide 4-CF₃, 3-(methoxyimino propyl) Metabolic stability, lipophilicity Limited solubility in polar solvents
Trimethylsilyl Pyridine Pyridine-carboxamide 4-Si(CH₃)₃, 2-OCH₃ Steric hindrance High molecular weight
Imidazo[1,2-a]pyridine Bicyclic CF₃, hydrazineyl side chain Target binding rigidity Synthetic complexity
Chlorantraniliprole Pyridine-carboxamide Cl, CN High electrophilicity Potential toxicity
Furopyridine Furan-pyridine CF₂, fluorophenyl Improved solubility Reduced metabolic stability

Q & A

Q. Advanced

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and detects impurities (e.g., residual solvents).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

How can discrepancies in biological activity data be resolved when testing this compound in different assay conditions?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize results.
  • Solvent controls : DMSO concentrations >0.1% may artifactually inhibit activity; validate solvent compatibility.
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • In vivo correlation : Compare pharmacokinetic profiles (e.g., plasma half-life) with efficacy in xenograft models, as demonstrated for related Met kinase inhibitors .

What strategies are effective in studying the metabolic stability of trifluoromethyl-containing carboxamides?

Q. Advanced

  • Liver microsome assays : Incubate with human/rat liver microsomes and NADPH to identify major metabolites (LC-MS/MS analysis).
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Isotope labeling : Use ¹⁹F NMR to track trifluoromethyl group stability under physiological conditions.
  • Computational modeling : Molecular docking with cytochrome P450 enzymes predicts metabolic hotspots .

How can researchers address contradictory results in solubility studies of this compound?

Q. Advanced

  • pH-dependent studies : Measure solubility in buffers (pH 1–10) to account for ionization of the carboxamide group.
  • Co-solvent systems : Test additives like cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Thermodynamic vs. kinetic solubility : Differentiate equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) to resolve discrepancies .

What methodologies are recommended for evaluating the compound’s selectivity against related kinase targets?

Q. Advanced

  • Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases.
  • Structure-activity relationship (SAR) : Modify the methoxyimino propyl chain to reduce off-target binding, guided by molecular dynamics simulations .

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